molecular formula C24H26ClN3O3 B2358605 1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-53-0

1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2358605
CAS No.: 899983-53-0
M. Wt: 439.94
InChI Key: CYSWSYOMCJYPAO-UHFFFAOYSA-N
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Description

This compound belongs to the spiro heterocyclic family, characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core connected to a piperidine ring via a spiro carbon atom. Key structural features include:

  • 9-Chloro substitution: Enhances electron-withdrawing properties and influences aromatic interactions .
  • 4-Ethoxyphenyl group: Provides lipophilicity and modulates steric effects compared to smaller substituents like methoxy or methyl .

Synthetic routes for analogous compounds often involve multi-step reactions, including diazonium coupling (e.g., with 4-ethoxybenzaldehyde derivatives) and cyclization under acidic or catalytic conditions . Microwave-assisted synthesis has been reported to improve yields in related spiro systems .

Properties

IUPAC Name

1-[9-chloro-2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-3-30-19-7-4-17(5-8-19)21-15-22-20-14-18(25)6-9-23(20)31-24(28(22)26-21)10-12-27(13-11-24)16(2)29/h4-9,14,22H,3,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSWSYOMCJYPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN2O2C_{22}H_{23}ClN_2O_2, and it features a complex spirocyclic structure that includes a chloro group and an ethoxyphenyl moiety. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H23ClN2O2
Molecular Weight396.88 g/mol
SMILESCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5
InChIKeyDQUOYOVNSNFZAS-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values of 16.19 ± 1.35 μM and 17.16 ± 1.54 μM respectively . Although specific data for the compound is limited, its structural analogs suggest promising anticancer potential.

Modulation of Nicotinic Acetylcholine Receptors

The compound is hypothesized to act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological functions and disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the neurotransmitter acetylcholine .

Antihistaminic Activity

Compounds within similar classes have shown potent H1 antihistaminic activity, which could be relevant for treating allergic reactions without sedative effects. The ability to block histamine-induced lethality in animal models has been documented for related structures, indicating potential therapeutic applications in allergy management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The introduction of halogen atoms (like chlorine) and alkoxy groups has been shown to enhance biological activity in several studies involving benzodiazepine derivatives and related compounds .

Case Studies

  • Antitumor Activity : A study on a structurally similar compound revealed its effectiveness against multiple cancer cell lines, suggesting that modifications in the ethoxy group could further enhance its anticancer properties.
  • Neuropharmacological Effects : Research on compounds targeting nAChRs has indicated that modifications in substituents can lead to increased selectivity and potency, which could be applicable to our compound.

Scientific Research Applications

Pharmacological Applications

Recent studies have explored the pharmacological potential of compounds with similar structures, particularly in the context of:

  • Antitumor Activity : Compounds containing the pyrazolo and oxazine rings have shown promise in inhibiting cancer cell growth. For instance, derivatives with similar frameworks have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Research indicates that modifications to the substituents can enhance their potency against specific cancer types .
  • Central Nervous System Effects : The presence of piperidine and pyrazole rings suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their anxiolytic and anticonvulsant properties. Structure-activity relationship (SAR) studies indicate that modifications can lead to enhanced binding affinity to central nervous system receptors .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step organic reactions that may include cyclization and functional group modifications. Understanding the SAR is crucial for optimizing its efficacy and minimizing side effects. For example:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions has been shown to significantly affect the compound's biological activity. Chlorine substitution at the 9-position has been associated with increased lipophilicity and receptor binding .

Case Studies

Various case studies highlight the compound's potential applications:

  • Cancer Research : A study evaluated a related compound in vitro against lung cancer cells, showing a 34% inhibition rate at specific concentrations. This indicates a potential pathway for developing new anticancer therapies based on the structural framework of 1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone .
  • Neuropharmacology : Research into similar piperidine-containing compounds revealed promising results in animal models for anxiety disorders. These findings suggest that further exploration of this compound could yield new treatments for anxiety and related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are compared below with three analogs (Table 1), supported by evidence from peer-reviewed studies.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties Reference
1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone 4-Ethoxyphenyl (C-2) ~470 (estimated) Moderate lipophilicity (logP ~3.2); potential antimicrobial activity (MIC ~50–250 μg/mL inferred from analogs) . N/A
1-(9-Chloro-2-(4-methoxyphenyl)-...ethanone 4-Methoxyphenyl (C-2) ~456 Lower lipophilicity (logP ~2.8) due to smaller substituent; reduced steric hindrance improves solubility . [1]
9-Chloro-2-(4-chlorophenyl)-spiro[...cyclopentane] 4-Chlorophenyl (C-2) ~432 Higher electron-withdrawing effect; increased reactivity in electrophilic substitutions; antimicrobial activity (MIC ~100 μg/mL) . [2]
9-Chloro-2-(4-methylphenyl)-spiro[...cyclopentane] 4-Methylphenyl (C-2) ~412 Enhanced steric bulk; lower polarity (logP ~3.5) improves membrane permeability but may reduce aqueous solubility . [4]

Key Observations :

Substituent Effects :

  • Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the aromatic ring, enhancing π-π stacking interactions but reducing metabolic stability compared to electron-withdrawing groups (e.g., chloro) .
  • Lipophilicity : The 4-ethoxyphenyl group balances moderate hydrophobicity (logP ~3.2) between the more polar methoxy analog (logP ~2.8) and the highly lipophilic methyl derivative (logP ~3.5) .

Biological Activity :

  • Compounds with 4-chlorophenyl or 4-ethoxyphenyl substituents exhibit stronger antimicrobial activity (MIC 50–250 μg/mL) compared to methyl or methoxy analogs, likely due to optimized hydrophobic interactions with microbial targets .

Synthetic Accessibility :

  • Microwave-assisted methods reduce reaction times for spiro heterocycles (e.g., from 12 hours to 30 minutes) and improve yields by ~20% compared to conventional heating .
  • Diazonium coupling reactions are critical for introducing aryl groups at C-2, with electron-rich substituents requiring milder conditions .

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